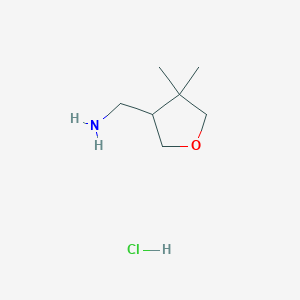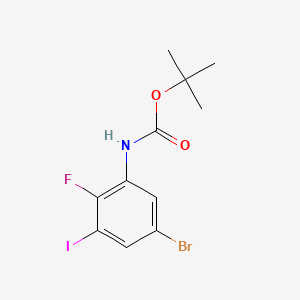
tert-butyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, which is further connected to a carbamate group. The tert-butyl group provides steric hindrance, making the compound stable under various conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate typically involves the following steps:
Bromination: The starting material, 2-fluoro-3-iodophenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.
Carbamate Formation: The brominated product is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms (bromine, fluorine, and iodine) on the phenyl ring.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could yield a phenolic compound.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and protein modifications.
Industry: In the industrial sector, the compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms on the phenyl ring allows for strong binding interactions with these targets, leading to inhibition or activation of their biological functions. The carbamate group can also participate in covalent bonding with active site residues, further enhancing the compound’s efficacy.
Comparación Con Compuestos Similares
- tert-Butyl N-(5-bromo-2-fluoro-3-(trifluoromethyl)phenyl)carbamate
- tert-Butyl N-(5-bromo-2-iodophenyl)carbamate
- tert-Butyl (3-bromo-5-iodophenyl)carbamate
Comparison:
- tert-Butyl N-(5-bromo-2-fluoro-3-(trifluoromethyl)phenyl)carbamate: This compound has a trifluoromethyl group instead of an iodine atom, which can affect its reactivity and binding properties.
- tert-Butyl N-(5-bromo-2-iodophenyl)carbamate: This compound lacks the fluorine atom, which can influence its electronic properties and interactions with molecular targets.
- tert-Butyl (3-bromo-5-iodophenyl)carbamate: This compound has a different substitution pattern on the phenyl ring, which can alter its chemical and biological properties.
The unique combination of bromine, fluorine, and iodine atoms in tert-butyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate makes it distinct from these similar compounds, providing it with specific reactivity and binding characteristics.
Propiedades
Fórmula molecular |
C11H12BrFINO2 |
|---|---|
Peso molecular |
416.02 g/mol |
Nombre IUPAC |
tert-butyl N-(5-bromo-2-fluoro-3-iodophenyl)carbamate |
InChI |
InChI=1S/C11H12BrFINO2/c1-11(2,3)17-10(16)15-8-5-6(12)4-7(14)9(8)13/h4-5H,1-3H3,(H,15,16) |
Clave InChI |
BRHPEKRIMBJOTO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(C(=CC(=C1)Br)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-(4-methylphenyl)acetic acid](/img/structure/B13502632.png)
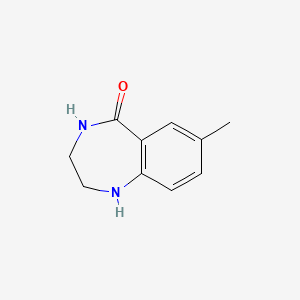
![benzyl N-[(2S)-1-hydroxy-4-(methylsulfanyl)butan-2-yl]carbamate](/img/structure/B13502636.png)

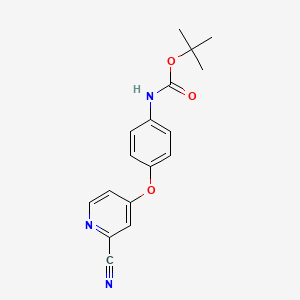
![6-bromo-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-indole-4-carboxylic acid](/img/structure/B13502660.png)
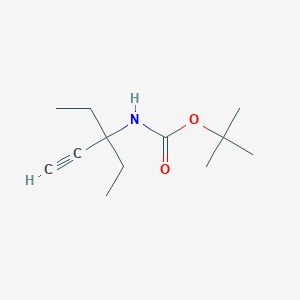
![6-Chloro-2h,3h,4h,5h-pyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13502683.png)
![2-[(Tert-butoxy)carbonyl]-6-methoxy-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid](/img/structure/B13502691.png)
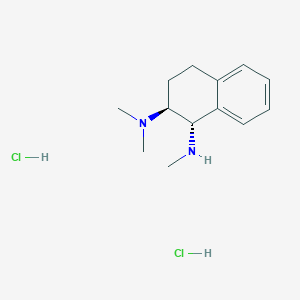
![N-[(Benzyloxy)carbonyl]-2-methyl-D-cysteine](/img/structure/B13502698.png)
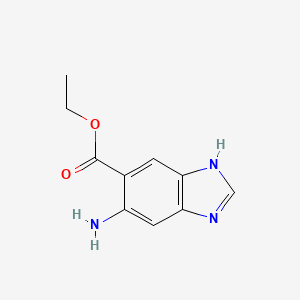
![rac-sodium (1R,2S)-2-{[4-(4-aminophenoxy)phenyl]carbamoyl}cyclohexane-1-carboxylate](/img/structure/B13502707.png)
